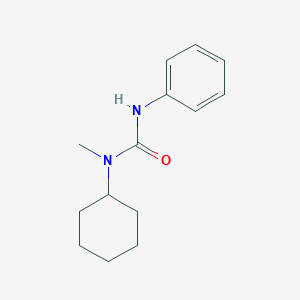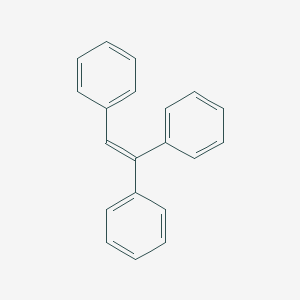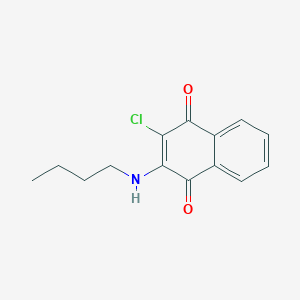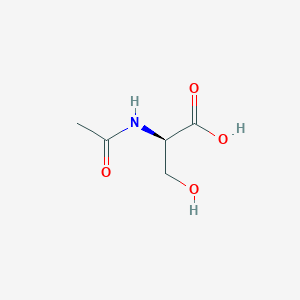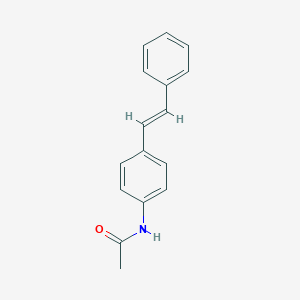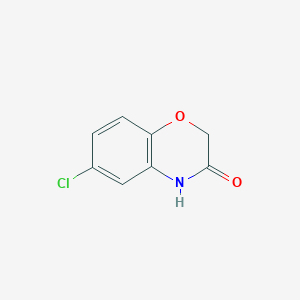
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate: is a chemical compound with the molecular formula C18H30NO5+. It is known for its unique structure, which combines a triethylammonium group with a hydroxyethyl side chain and a trimethoxybenzoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate typically involves the reaction of triethylamine with 2-hydroxyethyl chloride to form triethyl(2-hydroxyethyl)ammonium chloride. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzoate moiety.
Substitution: The trimethoxybenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoate moiety.
科学的研究の応用
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the trimethoxybenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- Triethylammonium benzoate
- Triethyl(2-hydroxyethyl)ammonium benzoate
- Triethyl(2-hydroxyethyl)ammonium 4-methoxybenzoate
Uniqueness
Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate moiety, which can enhance its solubility and reactivity compared to similar compounds. This structural feature also allows for more diverse chemical modifications and applications.
特性
CAS番号 |
4386-76-9 |
|---|---|
分子式 |
C18H30NO5+ |
分子量 |
340.4 g/mol |
IUPAC名 |
triethyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium |
InChI |
InChI=1S/C18H30NO5/c1-7-19(8-2,9-3)10-11-24-18(20)14-12-15(21-4)17(23-6)16(13-14)22-5/h12-13H,7-11H2,1-6H3/q+1 |
InChIキー |
UDKQGBNUPIFBSJ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
正規SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
| 4386-76-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



